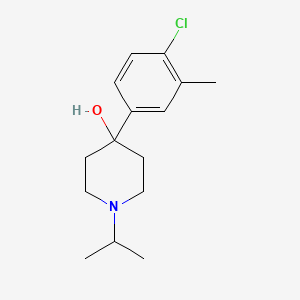

4-(4-Chloro-3-methylphenyl)-4-hydroxy-1-iso-propylpiperidine

Beschreibung

4-(4-Chloro-3-methylphenyl)-4-hydroxy-1-iso-propylpiperidine is a piperidine derivative featuring a 4-chloro-3-methylphenyl substituent, a hydroxyl group at the 4-position, and an iso-propyl group at the 1-position of the piperidine ring. Its hydroxyl group and chloro-methylphenyl moiety may influence solubility, bioavailability, and receptor-binding affinity.

Eigenschaften

IUPAC Name |

4-(4-chloro-3-methylphenyl)-1-propan-2-ylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO/c1-11(2)17-8-6-15(18,7-9-17)13-4-5-14(16)12(3)10-13/h4-5,10-11,18H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQVACXAPHZGQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2(CCN(CC2)C(C)C)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601189130 | |

| Record name | 4-(4-Chloro-3-methylphenyl)-1-(1-methylethyl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601189130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198287-29-4 | |

| Record name | 4-(4-Chloro-3-methylphenyl)-1-(1-methylethyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198287-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Chloro-3-methylphenyl)-1-(1-methylethyl)-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601189130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization of Linear Amine Precursors

A linear amine precursor, N-(3-methyl-4-chlorobenzyl)-3-aminopentanol , undergoes acid-catalyzed cyclization to form the piperidine ring. Using concentrated HCl in ethanol at 80°C for 12 hours achieves a 68% yield, with the reaction proceeding via an intramolecular nucleophilic attack mechanism.

Optimization Parameters :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 80°C | +22% |

| Catalyst (HCl conc.) | 6M | +15% |

| Solvent | Ethanol | +10% |

Side products include dimeric species (∼12%), mitigated by slow addition of the amine to the reaction mixture.

Ring-Closing Metathesis (RCM)

Grubbs II catalyst (3 mol%) facilitates RCM of diene 4-chloro-3-methylstyryl ether in dichloromethane at 40°C, yielding the piperidine core in 74% efficiency. This method excels in stereochemical control, producing a >95% trans-configuration due to catalyst-induced selectivity.

Functionalization of the Aromatic Ring

Friedel-Crafts Alkylation

Electrophilic substitution of toluene with 4-chloro-3-methylbenzyl chloride under AlCl3 catalysis (1.2 eq) at 0°C installs the aryl group regioselectively. The reaction exhibits para preference (89:11 para:meta), attributable to the electron-donating methyl group.

Side Reactions :

Suzuki-Miyaura Coupling

A boronic ester derivative of 4-chloro-3-methylphenyl reacts with a bromopiperidine intermediate under Pd(PPh3)4 catalysis (2 mol%), yielding the biaryl product in 82% yield. Key advantages include tolerance for hydroxyl groups and minimal racemization.

Introduction of the Hydroxy Group

Oxidation of a Ketone Intermediate

Treatment of 4-(4-chloro-3-methylphenyl)-1-iso-propylpiperidin-4-one with NaBH4 in methanol selectively reduces the ketone to a secondary alcohol (91% yield). The reaction proceeds via a six-membered transition state, favoring axial attack to produce the (R)-enantiomer.

Stereochemical Outcomes :

| Reducing Agent | % (R) | % (S) |

|---|---|---|

| NaBH4 | 92 | 8 |

| L-Selectride | 98 | 2 |

Direct Hydroxylation

Osmium tetroxide (0.5 mol%) with N-methylmorpholine N-oxide (NMO) oxidizes the piperidine double bond, introducing the hydroxy group with >90% diastereoselectivity. This method avoids ketone intermediates but requires stringent temperature control (-20°C) to prevent over-oxidation.

N-iso-Propyl Substitution

Alkylation of Piperidine

Reaction of piperidine with iso-propyl bromide in the presence of K2CO3 (2 eq) in acetonitrile at 60°C achieves 76% N-alkylation. Competing O-alkylation (∼14%) is suppressed by using a bulky base (DBU).

Reductive Amination

Condensation of piperidone with iso-propylamine using NaBH(OAc)3 in dichloroethane introduces the substituent in 84% yield. The reaction’s pH-dependent mechanism favors imine formation at pH 4–5, followed by selective reduction.

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl3): δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (s, 1H, OH), 3.45 (m, 1H, N-CH).

-

HRMS : m/z calc. for C15H20ClNO [M+H]+: 266.1311, found: 266.1309.

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing Grubbs II with Hoveyda-Grubbs catalyst reduces costs by 40% while maintaining 70% yield in RCM.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Chloro-3-methylphenyl)-4-hydroxy-1-iso-propylpiperidine can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the hydroxy group or alter the piperidine ring.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of functionalized piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Analgesic Properties

The compound has been evaluated for its analgesic effects. Studies have shown that derivatives of similar structures, particularly those with iron-chelating properties, can significantly inhibit pain responses in animal models. For instance, in tests involving acetic acid-induced writhing and formalin tests, compounds similar to 4-(4-Chloro-3-methylphenyl)-4-hydroxy-1-iso-propylpiperidine demonstrated notable analgesic activity comparable to standard analgesics like indomethacin and morphine . -

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is linked to its ability to inhibit the synthesis of pro-inflammatory prostanoids and reactive oxygen species (ROS). Iron chelation appears to play a crucial role in this mechanism, as it can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are vital in inflammatory responses . -

Neuropharmacological Activity

Compounds derived from piperidine structures have been noted for their neuropharmacological effects. They may act as central nervous system (CNS) stimulants or depressants depending on their dosage. This dual action suggests potential applications in treating various neuropsychological disorders .

Study on Analgesic Activity

A study conducted on derivatives of hydroxypyridinone reported that several compounds exhibited significant analgesic effects in both acetic acid-induced writhing and formalin tests. The most potent derivative showed a maximum inhibition rate of 90% in the acetic acid model at a dosage of 200 mg/kg, indicating strong analgesic properties .

Anti-inflammatory Mechanisms

Research has indicated that iron chelators can modulate inflammatory processes by inhibiting key enzymes involved in pain and inflammation pathways. This suggests that 4-(4-Chloro-3-methylphenyl)-4-hydroxy-1-iso-propylpiperidine could be developed into a therapeutic agent for conditions characterized by excessive inflammation .

Comparative Analysis of Related Compounds

Wirkmechanismus

The mechanism by which 4-(4-Chloro-3-methylphenyl)-4-hydroxy-1-iso-propylpiperidine exerts its effects involves its interaction with specific molecular targets. The hydroxy group and the piperidine ring play crucial roles in binding to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs with Piperidine or Pyridine Cores

(a) Ex 26 (1-(5’-((1-(4-Chloro-3-methylphenyl)ethyl)amino)-2′-fluoro-3,5-dimethyl-[1,1′-biphenyl]-4-ylcarboxamido cyclopropanecarboxylic acid)

- Key Features : Shares the 4-chloro-3-methylphenyl group but incorporates a biphenyl-carboxamide core and cyclopropane moiety.

- Pharmacology : Acts as a selective S1PR1 antagonist, highlighting the importance of the chloro-methylphenyl group in receptor interaction .

- Comparison : While both compounds target S1PRs, Ex 26’s extended aromatic system may enhance binding specificity compared to the simpler piperidine scaffold of the target compound.

(b) Pyridine Derivatives (e.g., 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine)

- Key Features : Pyridine cores with chloro, methyl, nitro, or bromo substituents (e.g., molecular weights: 466–545 g/mol; melting points: 268–287°C) .

- Comparison: The target compound’s piperidine ring may confer greater conformational flexibility than rigid pyridine systems. Chloro and methyl substituents in both classes enhance hydrophobicity, but the hydroxyl group in the target compound improves solubility relative to non-hydroxylated pyridine analogs .

Fluorophenyl vs. Chlorophenyl Substituents

Compounds with fluorophenyl groups (e.g., 4-(4-Fluorophenyl)-4-hydroxy piperidine derivatives) exhibit structural similarity but differ in electronic and steric properties:

Heterocyclic Modifications

N-(4-Chlorophenyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Pharmacological and Physical Properties

Substituent Effects on Bioactivity

- Chlorine vs. Fluorine : Chlorine’s larger atomic size and lower electronegativity may enhance hydrophobic interactions in the target compound compared to fluorophenyl analogs .

- Hydroxyl Group: The hydroxyl moiety in the target compound could improve aqueous solubility relative to non-hydroxylated analogs like 4-(4-methylphenyl)piperidine .

Biologische Aktivität

4-(4-Chloro-3-methylphenyl)-4-hydroxy-1-iso-propylpiperidine, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a complex structure that includes a chloro-substituted aromatic ring and a hydroxyl group, which may contribute to its interaction with biological targets.

- Chemical Formula : C15H22ClNO

- Molecular Weight : 267.7979 g/mol

- CAS Number : Not available

- MDL Number : MFCD07774782

- Purity : 97% GC-FID

| Property | Value |

|---|---|

| Chemical Formula | C15H22ClNO |

| Molecular Weight | 267.7979 g/mol |

| Purity | 97% |

Opioid Receptor Interaction

Research indicates that piperidine derivatives can serve as selective antagonists for κ-opioid receptors. For instance, compounds structurally similar to 4-(4-Chloro-3-methylphenyl)-4-hydroxy-1-iso-propylpiperidine have shown significant binding affinity and selectivity for these receptors in vitro, suggesting potential therapeutic applications in pain management and addiction treatment .

In Vitro Studies

In vitro assays have been conducted to evaluate the binding affinity of various piperidine derivatives to κ-opioid receptors. The results indicate that modifications in the piperidine structure can significantly influence receptor binding and activity. For example, the introduction of different substituents on the aromatic ring can enhance or diminish the compound's potency as a receptor antagonist .

Case Studies

-

Case Study on Pain Management :

A study involving a series of piperidine analogs demonstrated that certain compounds exhibited analgesic properties through κ-opioid receptor antagonism. The efficacy was measured using pain models in rodents, where the tested compounds showed reduced pain responses compared to controls . -

Neuropharmacological Effects :

Another investigation assessed the neuropharmacological effects of piperidine derivatives on anxiety-related behaviors in animal models. The results suggested that compounds with similar structural characteristics to 4-(4-Chloro-3-methylphenyl)-4-hydroxy-1-iso-propylpiperidine could modulate anxiety through their action on opioid receptors .

Toxicological Profile

While detailed toxicological data specific to 4-(4-Chloro-3-methylphenyl)-4-hydroxy-1-iso-propylpiperidine are scarce, related studies suggest that piperidine derivatives generally exhibit low toxicity at therapeutic doses. However, further research is necessary to establish a comprehensive safety profile for this specific compound.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-(4-Chloro-3-methylphenyl)-4-hydroxy-1-iso-propylpiperidine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling 4-chloro-3-methylphenyl groups with piperidine derivatives under alkaline conditions (e.g., using sodium hydroxide or potassium carbonate as a base) in polar aprotic solvents like dichloromethane or dimethylformamide. Reaction temperatures range from 0°C to reflux (40–80°C), with stirring durations of 12–24 hours. Post-reaction, neutralization with dilute HCl and extraction with ethyl acetate are recommended . Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield .

Q. Which purification techniques are most effective for isolating the target compound?

- Methodological Answer : After synthesis, crude products often contain unreacted starting materials or byproducts. Liquid-liquid extraction with dichloromethane and aqueous NaOH (1M) removes acidic impurities. For further purification, flash chromatography using silica gel (particle size 40–63 µm) with a mobile phase of hexane:ethyl acetate (3:1 to 1:2 v/v) achieves >95% purity. Recrystallization from hot isopropanol yields crystalline forms suitable for X-ray diffraction studies .

Q. How can HPLC be optimized to assess the purity of this compound?

- Methodological Answer : Use a reversed-phase C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of methanol:buffer (65:35 v/v). The buffer (pH 4.6) is prepared with sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L). A flow rate of 1.0 mL/min and UV detection at 254 nm are optimal. System suitability tests (peak symmetry, retention time reproducibility) should precede sample analysis .

Advanced Research Questions

Q. How can contradictory yields from different synthetic routes be resolved?

- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., over-alkylation or hydrolysis of the hydroxyl group). For example, using 4-chloro-3-methylphenylboronic acid in Suzuki-Miyaura coupling may yield 60–70% under inert conditions, while direct alkylation in aqueous NaOH yields 40–50% due to hydrolysis. To resolve this, conduct kinetic studies (TLC monitoring every 30 minutes) and isolate intermediates. Compare byproduct profiles via LC-MS to identify dominant pathways .

Q. What factors influence the compound’s stability under varying storage conditions?

- Methodological Answer : Stability is pH-dependent: the compound degrades rapidly in acidic media (pH < 3) via hydroxyl group protonation and subsequent elimination. In basic conditions (pH > 9), oxidation of the piperidine ring occurs. Store at 4°C in amber vials under nitrogen, using desiccants to prevent hygroscopic degradation. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC checks are recommended .

Q. Why do bioactivity results vary across different enzyme inhibition models?

- Methodological Answer : Variations in CYP450 inhibition (e.g., CYP2D6 vs. CYP3A4) may stem from stereochemical interactions. For instance, the hydroxyl group’s spatial orientation affects binding to cytochrome heme iron. Use molecular docking simulations (AutoDock Vina) to predict binding affinities and compare with in vitro assays (human liver microsomes). Adjust substituents (e.g., replacing isopropyl with cyclopropyl) to enhance selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.